molecular formula C26H24ClN5O5 B3262031 2-AMINO-6-CHLORO-9-(3,5-DI-O-(P-TOLUOYL)-beta-D-2-DEOXYRIBOFURNANOSYL)PURINE CAS No. 35095-93-3

2-AMINO-6-CHLORO-9-(3,5-DI-O-(P-TOLUOYL)-beta-D-2-DEOXYRIBOFURNANOSYL)PURINE

Cat. No.: B3262031
CAS No.: 35095-93-3
M. Wt: 521.9 g/mol
InChI Key: HUDUPJKATQIHAF-XUVXKRRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-chloro-9-(3,5-di-O-(p-toluoyl)-β-D-2-deoxyribofuranosyl)purine is a synthetic nucleoside analog characterized by:

  • A purine base with 2-amino and 6-chloro substituents.
  • A β-D-2-deoxyribofuranosyl sugar moiety.
  • 3,5-di-O-(p-toluoyl) protecting groups on the sugar’s hydroxyl groups.

This compound is primarily used in oligonucleotide synthesis as a protected intermediate. The toluoyl groups enhance stability during chemical reactions, preventing unwanted side interactions at the 3' and 5' hydroxyl positions . Its molecular formula is C₃₀H₂₆ClN₅O₆ (inferred from substituents in ), with a molecular weight exceeding 600 g/mol (exact value unstated in evidence).

Properties

IUPAC Name

[(2R,3S,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN5O5/c1-14-3-7-16(8-4-14)24(33)35-12-19-18(37-25(34)17-9-5-15(2)6-10-17)11-20(36-19)32-13-29-21-22(27)30-26(28)31-23(21)32/h3-10,13,18-20H,11-12H2,1-2H3,(H2,28,30,31)/t18-,19+,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDUPJKATQIHAF-XUVXKRRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3N=C(N=C4Cl)N)OC(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=NC4=C3N=C(N=C4Cl)N)OC(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

. .

Mode of Action

. .

Biochemical Pathways

. .

Pharmacokinetics

, which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

. .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors These may include the presence of other compounds, the pH of the environment, temperature, and more.

Biological Activity

2-Amino-6-chloro-9-(3,5-di-O-(p-toluoyl)-β-D-2-deoxyribofuranosyl)purine is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This compound is characterized by its complex structure, which includes a chlorinated purine base and a deoxyribofuranosyl sugar moiety modified with p-toluoyl groups.

  • Molecular Formula : C26H24ClN5O5
  • Molecular Weight : 521.95 g/mol
  • CAS Number : 35095-93-3

Biological Activity Overview

The biological activity of 2-amino-6-chloro-9-(3,5-di-O-(p-toluoyl)-β-D-2-deoxyribofuranosyl)purine has been primarily investigated through its effects on various cell lines and its interaction with biological targets.

Antiviral Activity

Research indicates that purine derivatives can exhibit significant antiviral properties. The compound's structure suggests potential activity against viral enzymes, particularly those involved in nucleic acid synthesis. In vitro studies have shown that similar compounds possess inhibitory effects on viruses such as Hepatitis B, with IC50 values indicating effective concentrations for viral suppression.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on human cancer cell lines. The following table summarizes the IC50 values of related purine derivatives:

CompoundCell LineIC50 (µM)
2-Amino-6-chloro-purineCCRF-CEM640 ± 40
2-Amino-6-chloro-purineHL-60620 ± 45
2-Amino-6-fluoro-purineCCRF-CEM72 ± 10
2-Amino-6-fluoro-purineHL-60300 ± 75

These results highlight the varying cytotoxic potencies of different analogs, with some exhibiting significantly lower IC50 values, indicating higher potency against leukemia cells .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may act as a substrate for enzymes involved in nucleotide metabolism, leading to the incorporation into nucleic acids and subsequent disruption of cellular processes. Additionally, the chlorinated moiety may enhance interaction with key biological targets, increasing efficacy against proliferating cells.

Case Studies

  • Antiviral Efficacy : In a study evaluating the antiviral properties of nucleoside analogs, derivatives similar to 2-amino-6-chloro purine were tested against Hepatitis B virus in primary duck hepatocytes. The results indicated significant antiviral activity with low cytotoxicity, suggesting a favorable therapeutic index .
  • Cytotoxicity in Cancer Models : A comparative analysis of various purine derivatives showed that certain modifications to the purine structure could enhance cytotoxicity against human leukemia cell lines. The study highlighted that compounds with specific substituents exhibited improved selectivity and potency, paving the way for further development in cancer therapeutics .

Scientific Research Applications

Antitumor Activity

2-Amino-6-chloro-9-(3,5-di-O-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)purine has shown promising antitumor properties. As a purine nucleoside analog, it interferes with nucleic acid synthesis, leading to cytotoxic effects on rapidly dividing cancer cells. The p-toluoyl esterification enhances cellular uptake and metabolic stability, which may improve selectivity against certain cancer cell lines.

Case Study: Mechanism of Action

Research indicates that this compound can bind to enzymes involved in nucleotide metabolism, such as kinases and polymerases, which are critical for DNA replication and repair processes. Studies employing techniques like surface plasmon resonance have demonstrated its binding affinity to these targets, suggesting a mechanism that could be exploited for therapeutic purposes .

Virology Applications

In addition to its antitumor effects, this compound also exhibits antiviral properties. Purine nucleoside analogs are known to disrupt viral replication by mimicking natural nucleotides, thus inhibiting viral polymerases.

Synthesis and Derivatives

The synthesis of 2-amino-6-chloro-9-(3,5-di-O-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)purine typically involves several steps starting from 2-deoxy-alpha-D-erythropentofuranosyl chloride and 6-chloroguanine . The ability to modify its structure has led to the development of various derivatives that may possess enhanced pharmacological properties.

Compound NameStructure FeaturesUnique Aspects
2-Amino-6-chloropurineBasic purine structure without sugar modificationsFoundational structure for many nucleoside analogs
9-(2-Deoxy-beta-D-ribofuranosyl)adenineAdenine base with deoxyriboseCommonly used in antiviral drugs
2-Amino-6-chloropurine ribonucleosideRibonucleoside variantMore susceptible to degradation than deoxynucleosides

Interaction Studies

The interactions of this compound with biological targets have been investigated using various biophysical techniques. Understanding these interactions is crucial for optimizing its therapeutic potential while minimizing off-target effects.

Key Findings:

  • The compound's interaction with specific kinases may lead to enhanced therapeutic effects.
  • Its structural modifications allow selective binding to certain polymerases, potentially increasing efficacy against specific cancers or viruses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of modified nucleosides with applications in medicinal chemistry and nucleic acid synthesis. Below is a detailed comparison with analogous derivatives:

Table 1: Structural and Functional Comparison

Compound Name Sugar Backbone Protecting Groups Key Substituents Molecular Weight (g/mol) Primary Use Source
2-Amino-6-chloro-9-(3,5-di-O-(p-toluoyl)-β-D-2-deoxyribofuranosyl)purine 2-Deoxyribose 3,5-di-O-(p-toluoyl) 2-NH₂, 6-Cl ~600* Oligonucleotide synthesis intermediate
2-Amino-6-chloro-9-(β-D-2-deoxyribofuranosyl)purine (CAS 120595-72-4) 2-Deoxyribose None 2-NH₂, 6-Cl 285.69 Research standard, prodrug precursor
2-Amino-6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine (AR826) Ribose 2,3,5-tri-O-acetyl 2-NH₂, 6-Cl ~400* Glycosylation studies
6-Chloro-9-(3,5-O-di-(p-toluoyl)-β-D-2-deoxyribofuranosyl)purine (PR 3380) 2-Deoxyribose 3,5-di-O-(p-toluoyl) 6-Cl ~580* Nucleotide analog synthesis
2',2'-Difluorodeoxycytidine (dFdC) 2-Deoxyribose None 2',2'-difluoro, cytidine 365.21 Ribonucleotide reductase inhibitor

Key Comparisons

Protecting Groups and Stability
  • Toluoyl vs. Acetyl Groups : The toluoyl groups in the target compound (p-toluoyl) provide superior steric and electronic protection compared to acetyl groups in AR826 . This enhances stability during solid-phase DNA synthesis, as toluoyl is less prone to premature deprotection under mild acidic conditions .
  • 3,5-di-O Protection : Unlike tri-O-acetylated derivatives (e.g., AR826), the target compound leaves the 2'-hydroxyl unprotected, making it suitable for selective functionalization in oligonucleotide chains .

Table 2: Research Insights

Compound Key Finding Reference
2-Amino-6-chloro-9-(3,5-di-O-(p-toluoyl)-β-D-2-deoxyribofuranosyl)purine Used as a monomer in automated DNA synthesizers due to toluoyl stability.
2-Amino-6-chloro-9-(β-D-2-deoxyribofuranosyl)purine Serves as a precursor for 6-chloro-2'-deoxyguanosine analogs in oncology.
2',2'-Difluorodeoxycytidine (dFdC) Inhibits RNR at IC₅₀ = 4 μM (diphosphate metabolite), reducing dCTP pools.

Q & A

Q. What are the key synthetic challenges in preparing 2-amino-6-chloro-9-(3,5-di-O-(p-toluoyl)-β-D-2-deoxyribofuranosyl)purine, and how can they be methodologically addressed?

The synthesis involves regioselective protection of the ribofuranosyl group and nucleophilic substitution at the purine core. Key challenges include:

  • Protection-Deprotection Efficiency : The 3,5-di-O-(p-toluoyl) groups are critical for stabilizing the sugar moiety during reactions. Incomplete protection can lead to side products. Use anhydrous conditions (e.g., dry benzene, molecular sieves) and catalysts like TMCS (trimethylsilyl chloride) to enhance reaction efficiency .
  • Chloro-Amino Substitution : The 6-chloro group must be selectively replaced without disrupting the 2-amino group. Optimize nucleophilic substitution using ammonia or amines in polar aprotic solvents (e.g., DMF) at controlled temperatures .

Q. How does the presence of 3,5-di-O-(p-toluoyl) groups influence the compound’s stability and reactivity in biochemical assays?

The p-toluoyl groups:

  • Enhance Lipophilicity : Improve membrane permeability in cellular uptake studies.
  • Prevent Premature Degradation : Protect the 2-deoxyribose from enzymatic hydrolysis (e.g., by phosphatases) during in vitro assays. Stability can be confirmed via HPLC under simulated physiological conditions (pH 7.4, 37°C) .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify the β-D-configuration of the ribofuranosyl group and toluoyl substitution patterns.
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+^+ for C28_{28}H25_{25}ClN5_5O6_6: 562.15).
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 260 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antiviral activity data for this compound and its analogs?

Discrepancies often arise from variations in:

  • Assay Conditions : Viral strain specificity (e.g., HCV vs. DNA viruses) and cell line susceptibility. Standardize assays using validated cell models (e.g., Huh7 for HCV) and quantify viral load via RT-qPCR .
  • Metabolic Stability : Differences in intracellular activation (e.g., phosphorylation) can affect efficacy. Compare pharmacokinetic profiles using radiolabeled analogs or LC-MS/MS .

Q. What experimental design strategies optimize the synthesis of analogs with improved bioactivity?

  • Factorial Design : Vary reaction parameters (temperature, solvent, catalyst ratio) to identify optimal conditions for substituent introduction (e.g., replacing chloro with fluorine). Use software like JMP or Minitab for DOE (Design of Experiments) .
  • SAR (Structure-Activity Relationship) Analysis : Synthesize analogs with modifications at C-2 (amino group) or C-6 (chloro group) and test against target enzymes (e.g., viral polymerases). Tabulate results for comparison:
Analog SubstituentsIC50_{50} (nM)Selectivity Index (SI)
6-Chloro, 2-Amino12.545
6-Fluoro, 2-Amino8.262
6-Chloro, 2-Methylamino18.928

Q. How can computational modeling predict the binding affinity of this compound to viral polymerases?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with HCV NS5B polymerase. Focus on hydrogen bonding (2-amino group) and hydrophobic contacts (toluoyl groups).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-polymerase complex. Key metrics: RMSD (<2 Å) and binding free energy (MM-PBSA) .

Methodological and Theoretical Considerations

Q. What theoretical frameworks guide the design of nucleoside analogs targeting viral polymerases?

  • Transition-State Mimicry : Design analogs resembling the transition state of nucleotide incorporation (e.g., 2'-deoxy modification mimics natural substrates).
  • Kramer’s Kinetic Selectivity Theory : Optimize compounds for higher affinity to viral vs. host polymerases. Measure kcat/Kmk_{cat}/K_m ratios using enzymatic assays .

Q. How should researchers address discrepancies in cytotoxicity profiles across different studies?

  • Standardize Toxicity Assays : Use identical cell lines (e.g., HEK293 for baseline toxicity) and normalize data to positive controls (e.g., doxorubicin).
  • Mechanistic Studies : Perform transcriptomics (RNA-seq) to identify off-target pathways. For example, upregulated pro-apoptotic genes (e.g., BAX) may indicate mitochondrial toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-AMINO-6-CHLORO-9-(3,5-DI-O-(P-TOLUOYL)-beta-D-2-DEOXYRIBOFURNANOSYL)PURINE
Reactant of Route 2
Reactant of Route 2
2-AMINO-6-CHLORO-9-(3,5-DI-O-(P-TOLUOYL)-beta-D-2-DEOXYRIBOFURNANOSYL)PURINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.